molecular formula C26H29FN6O7S2 B611697 (S)-3-(4-(2-Fluoroethoxy)phenyl)-2-((S)-3-methyl-2-(4-(((2-sulfamoylbenzo(d)thiazol-6-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido)propanoic acid CAS No. 1071470-72-8

(S)-3-(4-(2-Fluoroethoxy)phenyl)-2-((S)-3-methyl-2-(4-(((2-sulfamoylbenzo(d)thiazol-6-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido)propanoic acid

Cat. No. B611697
M. Wt: 620.67
InChI Key: QGYZPMXIVNIGKA-GMAHTHKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VM4-037 is a PET imaging agent for carbonic anhydrase IX.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds structurally related to the specified chemical exhibit antimicrobial properties. For instance, Kariuki et al. (2022) discovered that a related compound, 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, demonstrated significant inhibition of both Listeria monocytogenes and Escherichia coli, comparing favorably to established antibiotics like ampicillin and vancomycin (Kariuki et al., 2022).

Anticancer Activity

Compounds with similar structures have shown potential in anticancer research. Ravinaik et al. (2021) synthesized a series of compounds starting from 2-(4-methylphenyl)acetic acid, which exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds showed higher efficacy compared to the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antioxidant Properties

Sunil et al. (2010) investigated the antioxidant properties of triazolo-thiadiazoles, closely related to the chemical . They found that these compounds exhibited potent antioxidant activity, comparable to standard drugs, in various assays including DPPH and ABTS radical scavenging methods (Sunil et al., 2010).

Synthesis and Structural Characterization

Research by Kariuki et al. (2021) focused on the synthesis and structural characterization of compounds similar to the specified chemical. They achieved high yields and detailed crystal structure analysis, providing insights into the molecular conformation and planarity of these compounds (Kariuki et al., 2021).

Imaging and Diagnostic Applications

In the field of medical imaging, Malik et al. (2012) developed a tracer, O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine, for PET imaging of hypoxia in tumors. This research highlights the potential of fluoroethoxyphenyl compounds in diagnostic imaging (Malik et al., 2012).

properties

CAS RN

1071470-72-8

Product Name

(S)-3-(4-(2-Fluoroethoxy)phenyl)-2-((S)-3-methyl-2-(4-(((2-sulfamoylbenzo(d)thiazol-6-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido)propanoic acid

Molecular Formula

C26H29FN6O7S2

Molecular Weight

620.67

IUPAC Name

(S)-3-(4-(2-fluoroethoxy)phenyl)-2-((S)-3-methyl-2-(4-(((2-sulfamoylbenzo[d]thiazol-6-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido)propanoic acid

InChI

InChI=1S/C26H29FN6O7S2/c1-15(2)23(24(34)29-21(25(35)36)11-16-3-5-18(6-4-16)39-10-9-27)33-13-17(31-32-33)14-40-19-7-8-20-22(12-19)41-26(30-20)42(28,37)38/h3-8,12-13,15,21,23H,9-11,14H2,1-2H3,(H,29,34)(H,35,36)(H2,28,37,38)/t21-,23-/m0/s1

InChI Key

QGYZPMXIVNIGKA-GMAHTHKFSA-N

SMILES

O=C(O)[C@H](CC1=CC=C(OCCF)C=C1)NC([C@@H](N2N=NC(COC3=CC=C4N=C(S(=O)(N)=O)SC4=C3)=C2)C(C)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VM4-037;  VM4 037;  VM4037; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(4-(2-Fluoroethoxy)phenyl)-2-((S)-3-methyl-2-(4-(((2-sulfamoylbenzo(d)thiazol-6-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido)propanoic acid
Reactant of Route 2
(S)-3-(4-(2-Fluoroethoxy)phenyl)-2-((S)-3-methyl-2-(4-(((2-sulfamoylbenzo(d)thiazol-6-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido)propanoic acid
Reactant of Route 3
(S)-3-(4-(2-Fluoroethoxy)phenyl)-2-((S)-3-methyl-2-(4-(((2-sulfamoylbenzo(d)thiazol-6-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido)propanoic acid
Reactant of Route 4
(S)-3-(4-(2-Fluoroethoxy)phenyl)-2-((S)-3-methyl-2-(4-(((2-sulfamoylbenzo(d)thiazol-6-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido)propanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-3-(4-(2-Fluoroethoxy)phenyl)-2-((S)-3-methyl-2-(4-(((2-sulfamoylbenzo(d)thiazol-6-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido)propanoic acid
Reactant of Route 6
(S)-3-(4-(2-Fluoroethoxy)phenyl)-2-((S)-3-methyl-2-(4-(((2-sulfamoylbenzo(d)thiazol-6-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido)propanoic acid

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